3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid
Description
3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is an organic compound characterized by the presence of chlorophenyl and sulfonyl groups attached to a propanoic acid backbone
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-3-1-10(2-4-11)9-14(15(19)20)18-23(21,22)13-7-5-12(17)6-8-13/h1-8,14,18H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKIFDZRLANKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and 4-chlorobenzenesulfonyl chloride.
Formation of Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form a sulfonamide intermediate.
Coupling Reaction: This intermediate is then coupled with a propanoic acid derivative under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the starting materials are mixed and reacted under controlled temperatures and pressures.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Alternative Pathways
-
Cyclodehydration : Analogous compounds undergo cyclodehydration with agents like ethyl chloroformate to form oxazolones .
-
Acylation : The carboxylic acid group can be activated (e.g., via thionyl chloride) for N-acylation reactions .
Reaction Conditions Table
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonamide formation | NaOH, H₂O, 35°C, pH 9 | 64% | |
| Carboxylic acid acylation | Thionyl chloride (SOCl₂), CH₂Cl₂ | 93%* |
*Reported for analogous compounds .
Carboxylic Acid (-COOH)
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form esters.
-
Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/DCC).
-
Salt Formation : Neutralizes with bases (e.g., NaOH) to form water-soluble carboxylates .
Sulfonamide (-NHSO₂-)
-
Stability : Resists hydrolysis under mild acidic/basic conditions due to aromatic sulfonyl group stabilization .
-
Hydrogen Bonding : Participates in intermolecular interactions, influencing crystallinity .
Aryl Chloride (-C₆H₄Cl)
-
Inertness : Electron-withdrawing chlorine substituents reduce electrophilic substitution reactivity.
-
Cross-Coupling Potential : Requires palladium catalysts (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, though not explicitly documented for this compound .
Thermal Stability
pH-Dependent Behavior
-
Acidic Conditions (pH < 3) : Carboxylic acid protonation occurs; sulfonamide remains intact .
-
Basic Conditions (pH > 10) : Forms carboxylate salts; sulfonamide stability maintained .
Photodegradation
-
No direct data, but chlorinated aromatics are prone to UV-induced dechlorination in analogous compounds .
Spectroscopic Characterization
Key data for reaction monitoring:
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in pharmacological studies.
Antibacterial Activity
Studies have shown that derivatives of the compound possess significant antibacterial properties. For instance, research evaluated synthesized compounds for their ability to inhibit bacterial growth, demonstrating efficacy against various strains. The sulfonamide group in the structure is particularly noted for contributing to this antibacterial activity .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease, while urease inhibitors have applications in managing urinary tract infections .
Synthesis and Derivatives
The synthesis of 3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid typically involves multi-step procedures that include the formation of sulfonamide linkages. Various synthetic routes have been explored to enhance yield and purity, including:
- Methodology : The synthesis often starts with the reaction of 4-chlorophenylsulfonyl chloride with amines or amino acids under controlled pH conditions to form the desired sulfonamide derivatives .
- Case Study : One study detailed the preparation of ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-4-carboxylate, showcasing the versatility of the sulfonamide group in creating various biologically active compounds .
Therapeutic Potential
The therapeutic implications of this compound are vast:
Cancer Treatment
Compounds containing sulfonamide moieties have been linked to anticancer activities. Their ability to inhibit specific enzymes involved in cancer proliferation makes them valuable candidates for further development in oncology .
Neurological Disorders
Given its enzyme inhibition properties, this compound may also find applications in treating neurological disorders through modulation of neurotransmitter levels by inhibiting AChE .
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorophenyl groups may enhance the compound’s binding affinity to hydrophobic pockets within biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Chlorobenzenesulfonamide: Contains the sulfonyl group but lacks the propanoic acid backbone.
2-(4-Chlorophenyl)propanoic acid: Similar structure but with different positioning of the chlorophenyl group.
Uniqueness
3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is unique due to the combination of chlorophenyl and sulfonyl groups attached to a propanoic acid backbone. This combination imparts distinct chemical properties, making it versatile for various applications in research and industry.
Biological Activity
3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 307.25 g/mol
The presence of the chlorophenyl and sulfonamide groups contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Biological Activity Overview
The biological activities of this compound encompass various pharmacological effects, including:
- Antimicrobial Activity : The compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative disorders . The inhibition mechanism involves binding interactions with the active site of the enzyme, leading to increased levels of acetylcholine in synaptic clefts.
- Anticancer Potential : Preliminary studies indicate that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells . The sulfonamide group is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways.
Antibacterial Mechanism
The antibacterial activity is primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting folate synthesis essential for bacterial growth.
Enzyme Interaction
The compound's interaction with AChE has been characterized through molecular docking studies, revealing key binding interactions that stabilize the enzyme-inhibitor complex. This leads to effective inhibition, which is crucial for enhancing cholinergic transmission in conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized derivatives, including this compound, demonstrated significant antibacterial activity. The compound showed an IC50 value indicating effective inhibition at low concentrations . The results are summarized in Table 1.
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | Salmonella typhi | 25 |
| Compound B | Bacillus subtilis | 30 |
| This compound | Staphylococcus aureus | 15 |
Case Study 2: Enzyme Inhibition Studies
Inhibition studies on AChE revealed that this compound significantly reduced enzyme activity in vitro. The results indicated a dose-dependent response, with a notable reduction in enzyme activity at concentrations as low as 10 µM .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing 3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid, and how should data interpretation account for potential structural isomers?
- Answer : Characterization requires a multi-technique approach:
- NMR : ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm for chlorophenyl groups) and sulfonamide NH (δ 8.5–10.5 ppm). ¹³C NMR confirms carbonyl (170–175 ppm) and sulfonyl (115–125 ppm) carbons.
- IR : Key stretches include sulfonamide (1320–1250 cm⁻¹, asymmetric SO₂) and carboxylic acid (1700 cm⁻¹).
- HRMS : Verify molecular ion [M-H]⁻ (m/z calculated: ~398.98).
- Isomer Differentiation : Use 2D NMR (COSY, NOESY) to distinguish regioisomers or stereoisomers. For example, NOESY correlations can confirm spatial proximity between sulfonylamino and chlorophenyl groups .
Q. How can researchers optimize the coupling efficiency of the sulfonylamino group during synthesis?
- Answer : Key steps include:
- Reaction Conditions : Use anhydrous DCM at 0–5°C to minimize side reactions. Activate sulfonyl chloride with pyridine (1:1.2 molar ratio).
- Monitoring : Track progress via TLC (silica gel, EtOAc/hexane 1:1, Rf ~0.3).
- Purification : Recrystallize from ethanol/water or use silica gel chromatography (gradient: 20% → 50% EtOAc in hexane). Yield improvements (>75%) are achievable with slow reagent addition .
Q. What solvent systems are optimal for recrystallizing this compound to ensure high purity?
- Answer : Test binary mixtures:
- Ethanol/water (70:30 v/v) at 4°C yields needle-like crystals.
- Acetone/hexane (1:3) for rapid crystallization.
- Purity is confirmed by HPLC (C18 column, 0.1% TFA/ACN gradient, retention time ~8.2 min) and elemental analysis (C: 47.8%, H: 3.3%, N: 4.2%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonylamino group under varying pH conditions?
- Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to model protonation states. The sulfonamide nitrogen (pKa ~1.5–3.0) becomes protonated below pH 2, altering electron density on the chlorophenyl rings.
- MD Simulations : Predict solvation effects in aqueous vs. DMSO environments. Results correlate with experimental solubility data (e.g., 2.1 mg/mL in PBS pH 7.4 vs. 45 mg/mL in DMSO) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability (e.g., HPLC purity >98%).
- Structural Analog Comparison : Cross-reference with fenofibric acid derivatives (e.g., EC₅0 discrepancies may arise from impurity profiles; compare with certified reference materials) .
Q. How should stability studies be designed to identify degradation products under accelerated storage conditions?
- Answer :
- Forced Degradation : Follow ICH Q1A guidelines:
- Acidic (0.1N HCl, 40°C/72h): Hydrolysis of sulfonamide to 4-chlorobenzenesulfonic acid.
- Oxidative (3% H₂O₂, 25°C/24h): Ring hydroxylation detected via LC-MS (m/z +16).
- Analytical Workflow : LC-MS/MS (ESI−) with a C18 column (1.8 µm, 2.1 × 50 mm) and 0.1% formic acid/ACN gradient. Quantify degradation using a validated calibration curve (R² >0.995) .
Q. What in silico methods predict metabolic pathways and potential toxicity?
- Answer :
- Metabolism Prediction : SwissADME identifies likely Phase I oxidation (chlorophenyl ring → epoxide intermediates) and Phase II glucuronidation (carboxylic acid group).
- Toxicity Screening : Use ProTox-II to assess hepatotoxicity (probable due to sulfonamide moiety) and compare with structural analogs like 2-(4-chlorophenoxy)propanoic acid .
Notes
- Methodological Focus : Answers emphasize experimental protocols, data reconciliation, and predictive modeling.
- Advanced Techniques : Highlighted computational and analytical workflows to address complex research challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
